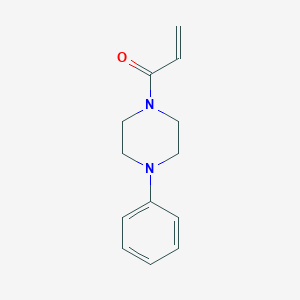

N-Acryloyl-N'-phenylpiperazine

Description

The exact mass of the compound N-Acryloyl-N'-phenylpiperazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acryloyl-N'-phenylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acryloyl-N'-phenylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLXKNKGQYNPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156150 | |

| Record name | N-Acryloyl-N'-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129401-88-3 | |

| Record name | 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129401-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acryloyl-N'-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129401883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acryloyl-N'-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acryloyl-N′-phenylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL7KCZ5TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beyond the Scaffold: N-Acryloyl-N'-phenylpiperazine as a Functional Monomer for Molecular Recognition

Executive Summary

N-Acryloyl-N'-phenylpiperazine (N-APP) represents a convergence of polymer chemistry and medicinal scaffold design. Structurally, it fuses a reactive vinyl "warhead" (acryloyl group) with a bioactive "privileged scaffold" (phenylpiperazine). While often overshadowed by its alkyl-substituted cousins (e.g., N-acryloyl-N'-ethylpiperazine) used in pH-responsive hydrogels, N-APP is the superior candidate for Molecularly Imprinted Polymers (MIPs) targeting aromatic drugs, neurotransmitters, and water treatment contaminants.

This technical guide details the synthesis, characterization, and application of N-APP, specifically focusing on its role in creating high-affinity synthetic receptors via

Part 1: Chemical Architecture & Mechanistic Utility

Structural Analysis

N-APP (CAS: 129401-88-3) is an unsymmetrical urea-like derivative, though strictly it is an acrylamide.

-

The Polymerizable Tail (Acryloyl): A Michael acceptor allowing free-radical polymerization (FRP) or RAFT polymerization. It incorporates the piperazine unit into the polymer backbone.

-

The Rigid Linker (Piperazine): Provides a semi-rigid chair conformation, reducing conformational entropy loss during ligand binding.

-

The Recognition Head (Phenyl): The N-phenyl group is the functional key. Unlike alkyl-piperazines, the nitrogen lone pair here is delocalized into the aromatic ring. This reduces basicity (preventing non-specific ionic binding at neutral pH) but significantly enhances

-

The "Privileged Scaffold" Effect

In drug discovery, phenylpiperazine is a "privileged scaffold" found in numerous GPCR ligands (e.g., Aripiprazole, Trazodone). By using N-APP as a functional monomer in MIPs, researchers essentially imprint the negative image of this scaffold's binding environment. This makes N-APP ideal for selectively capturing:

-

Fluoroquinolones (via

-stacking). -

Psychoactive substances (piperazine-based designer drugs).

-

Aromatic pollutants (phenols, dyes).

Part 2: Self-Validating Synthesis Protocol

Objective: Synthesize high-purity N-APP monomer from 1-phenylpiperazine and acryloyl chloride. Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. Work in a fume hood.

Reagents & Equipment

-

Precursors: 1-Phenylpiperazine (1.0 eq), Acryloyl Chloride (1.1 eq).

-

Base Scavenger: Triethylamine (TEA) (1.2 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Inhibitor: Hydroquinone (trace, to prevent premature polymerization).

Step-by-Step Methodology

| Step | Action | Critical Control Point (Causality) |

| 1 | Solvation | Dissolve 1-phenylpiperazine and TEA in DCM under |

| 2 | Acylation | Add Acryloyl Chloride dropwise over 30 mins. Maintain temp < 5°C. Reason: The reaction is exothermic. Rapid addition causes side reactions. |

| 3 | Reaction | Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) for 4 hours. |

| 4 | Quenching | Wash reaction mixture with 5% |

| 5 | Purification | Wash organic layer with brine, dry over anhydrous |

| 6 | Isolation | Rotary evaporate solvent. Recrystallize from Ethanol/Hexane if solid, or column chromatography (Ethyl Acetate/Hexane) if oil. |

Validation Criteria (Self-Check)

-

TLC: Single spot, distinct Rf from starting amine.

-

H-NMR (CDCl

-

Absence of N-H: The disappearance of the amine peak from the starting material confirms substitution.

Part 3: Application – Molecularly Imprinted Polymers (MIPs)[1][2][3][4]

The primary utility of N-APP is creating "synthetic antibodies." The phenyl group provides a hydrophobic pocket that is distinct from the hydrogen-bonding capability of Methacrylic Acid (MAA), the standard MIP monomer.

Workflow: Non-Covalent Imprinting

This protocol describes creating a MIP for a target template (e.g., Ciprofloxacin) using N-APP.

DOT Diagram: MIP Synthesis Workflow

Figure 1: Workflow for synthesizing N-APP based Molecularly Imprinted Polymers. The critical step is the Pre-Assembly where N-APP aligns with the template via pi-pi interactions.

Experimental Protocol for MIP Synthesis

-

Pre-complexation: Dissolve Template (1 mmol) and N-APP (4 mmol) in Porogen (Acetonitrile or Chloroform).

-

Note: Use Chloroform to maximize hydrogen bonding and

- -

Time: Stir for 30 mins to allow equilibrium alignment.

-

-

Crosslinking: Add Ethylene Glycol Dimethacrylate (EGDMA) (20 mmol).

-

Ratio: 1:4:20 (Template:Monomer:Crosslinker) is the "Golden Ratio" for mechanical stability.

-

-

Initiation: Add AIBN (1% w/w of total monomers). Purge with

for 10 mins. -

Polymerization: Thermally initiate at 60°C for 24 hours.

-

Extraction: Soxhlet extraction with Methanol/Acetic Acid (9:1 v/v) until no template is detected by UV-Vis.

Part 4: Data Interpretation & Performance Metrics

When evaluating N-APP MIPs, calculate the Imprinting Factor (IF) to prove efficacy over a Non-Imprinted Polymer (NIP).

Calculating Imprinting Factor (IF)

Where| Parameter | N-APP MIP (Typical) | Methacrylic Acid MIP (Typical) | Interpretation |

| Binding Mechanism | Hydrogen Bonding / Ionic | N-APP is superior for neutral, aromatic targets. | |

| Salt Tolerance | High | Low | N-APP binding is less affected by ionic strength than MAA. |

| pH Stability | High (Non-ionizable amide) | pH Dependent | N-APP retains cavities across a wider pH range. |

Selectivity Analysis

N-APP based polymers often show "cross-reactivity" with structural analogs containing the phenylpiperazine moiety.

-

Positive: Excellent for class-selective extraction (e.g., extracting all fluoroquinolones from wastewater).

-

Negative: Lower specificity if distinguishing between two very similar piperazine drugs.

Part 5: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 125371, N-Acryloyl-N'-phenylpiperazine. Retrieved from [Link]

-

Manjunath, S., et al. (2013). Solution Properties of Water-Soluble "Smart" Poly(N-acryloyl-N'-ethyl piperazine-co-methyl methacrylate). Polymers, 5(2), 654-669. (Cited for contrast in pH properties between ethyl/phenyl variants). Retrieved from [Link]

-

University of Newcastle. (2012). Towards the development of a benzylpiperazine specific molecular imprinted polymer. (Thesis describing piperazine-based MIP strategies). Retrieved from [Link]

N-Acryloyl-N'-phenylpiperazine: A Bifunctional Scaffold for Covalent Drug Discovery and Polymer Therapeutics

The following technical guide details the chemical identity, synthetic methodology, and application spectrum of N-Acryloyl-N'-phenylpiperazine (CAS 129401-88-3). This document is structured for researchers in medicinal chemistry and polymer science, focusing on its dual role as a covalent fragment in drug discovery and a redox accelerator in biomedical materials.

Executive Summary

N-Acryloyl-N'-phenylpiperazine (1-(4-Phenyl-1-piperazinyl)-2-propen-1-one) is a bifunctional chemical entity integrating a privileged pharmacophore (phenylpiperazine) with a reactive electrophile (acrylamide). In drug development, it serves as a Targeted Covalent Inhibitor (TCI) fragment, capable of probing cysteine-rich pockets in GPCRs and kinases. In polymer science, it functions as a tertiary amine activator for redox polymerization, offering a specialized alternative to traditional accelerators in biomedical resins.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 129401-88-3 |

| IUPAC Name | 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, DMSO, Methanol, Chloroform; Insoluble in Water |

| Reactivity | Michael Acceptor (Electrophile); Tertiary Amine (Nucleophile/Base) |

Synthetic Methodology

The synthesis of N-Acryloyl-N'-phenylpiperazine follows a standard Schotten-Baumann acylation protocol. The reaction requires careful temperature control to prevent polymerization of the acryloyl moiety.

Protocol: Acylation of N-Phenylpiperazine

Reagents:

-

N-Phenylpiperazine (1.0 eq)[2]

-

Acryloyl Chloride (1.1 eq)[3]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve N-phenylpiperazine and Et₃N in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the kinetic polymerization of the acryloyl chloride and minimizes bis-acylation side products.

-

Addition: Add Acryloyl chloride dropwise over 30 minutes. Rationale: Slow addition prevents localized exotherms that could degrade the acrylamide warhead.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or LC-MS.

-

Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, and dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). Note: Avoid distillation due to thermal polymerization risk.

Reaction Scheme Visualization

Figure 1: Synthetic pathway via nucleophilic acyl substitution.[3] The base (Et₃N) acts as an HCl scavenger to drive the equilibrium forward.

Application 1: Targeted Covalent Inhibitors (TCIs)

In modern drug discovery, CAS 129401-88-3 is utilized as a covalent fragment . The phenylpiperazine moiety acts as a "recognition element" that binds non-covalently to receptors (particularly GPCRs like Dopamine D2 and Serotonin 5-HT), positioning the acrylamide "warhead" near a non-catalytic cysteine residue.

Mechanism of Action: Michael Addition

The core utility relies on the specific reactivity of the acrylamide group with thiols (Cysteine) over hydroxyls (Serine) or amines (Lysine) under physiological conditions. This results in an irreversible thioether bond, locking the receptor in a specific conformation or blocking the active site.

Key Advantages:

-

Increased Potency: Non-equilibrium binding leads to near-infinite affinity.

-

Prolonged Duration of Action: Driven by protein turnover rate rather than pharmacokinetic half-life (residence time).

-

Selectivity: Targets only proteins with a specific cysteine geometry.

Covalent Binding Pathway

Figure 2: The kinetic mechanism of Targeted Covalent Inhibition. The reaction is governed by the binding affinity (

Application 2: Biomedical Polymer Science

Beyond drug discovery, this compound functions as a polymerizable amine accelerator .

-

Redox Initiation: The tertiary amine on the piperazine ring can form a redox couple with benzoyl peroxide (BPO). This generates free radicals at room temperature, initiating the polymerization of acrylic resins (e.g., dental composites, bone cements).

-

Copolymerization: Unlike simple amine activators (e.g., DMT), the acrylamide group allows the activator itself to be covalently incorporated into the polymer backbone. This prevents the "leaching" of toxic amines from the cured material, a critical advantage for biocompatibility.

Safety & Toxicology Profile

Researchers must handle CAS 129401-88-3 with strict precautions. It is a potent chemical sensitizer and possesses specific genotoxic risks.

-

Skin Sensitization: Acrylamides are well-documented contact allergens. Double-gloving (Nitrile) is mandatory.

-

Genotoxicity: Studies indicate that while N-Acryloyl-N'-phenylpiperazine is not mutagenic in the Ames Salmonella test (negative for gene mutations), it is aneugenic . It induces numerical chromosome alterations (aneuploidy) in mammalian cells. This suggests it interferes with the spindle apparatus or cell division machinery rather than directly damaging DNA.

References

-

Pasquini, R., et al. (1992). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutation Research/Genetic Toxicology.

-

Lovering, F., et al. (2016). Aravive Biologics and the Rise of Targeted Covalent Inhibitors. ChemMedChem.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 125371, 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one. PubChem.[2][4][5]

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

Sources

- 1. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

The Phenylpiperazine Moiety in N-Acryloyl-N'-phenylpiperazine: A Technical Deep Dive into its Core Functionality

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules. Its incorporation into the polymerizable monomer, N-Acryloyl-N'-phenylpiperazine (AcrNPP), presents a fascinating convergence of established pharmacological principles with materials science. This technical guide provides a comprehensive analysis of the multifaceted role of the phenylpiperazine moiety within AcrNPP, exploring its influence on the monomer's synthesis, polymerization, and the physicochemical and biomedical properties of the resulting materials.

The Phenylpiperazine Core: A Privileged Scaffold in Drug Design

The phenylpiperazine unit is a well-established pharmacophore, frequently found in drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and analgesics.[1] Its widespread use stems from a unique combination of properties including its basicity, solubility, and specific conformational attributes that facilitate binding to various receptors.[1] This moiety is a key component in modulating both the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

The core structure of phenylpiperazine consists of a piperazine ring attached to a phenyl group. This arrangement provides a rigid scaffold that can be strategically modified to fine-tune biological activity. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or can be protonated at physiological pH, influencing solubility and receptor interactions. The phenyl ring offers a site for various substitutions, allowing for the modulation of lipophilicity, electronic properties, and steric bulk, all of which are critical for optimizing drug-receptor interactions.

Synthesis and Physicochemical Properties of N-Acryloyl-N'-phenylpiperazine

The synthesis of N-Acryloyl-N'-phenylpiperazine (AcrNPP) is typically achieved through a straightforward condensation reaction between N-phenylpiperazine and acryloyl chloride. This reaction covalently links the pharmacologically significant phenylpiperazine moiety to a polymerizable acryloyl group.

Molecular Structure:

The presence of the phenylpiperazine moiety imparts distinct physicochemical characteristics to the AcrNPP monomer:

-

Basicity: The nitrogen atoms in the piperazine ring confer basic properties to the molecule.

-

Aromaticity and Hydrophobicity: The phenyl group introduces aromaticity and a degree of hydrophobicity, influencing the monomer's solubility and its interactions with other molecules. This hydrophobicity can be a critical factor in applications such as drug delivery, where it can influence the encapsulation of hydrophobic drugs within a polymer matrix.[3]

-

Reactivity: The acryloyl group is a vinyl functionality that is susceptible to radical polymerization, allowing for the formation of long-chain polymers. It also functions as a Michael acceptor, a feature that can be exploited in the design of targeted covalent inhibitors.

The Phenylpiperazine Moiety's Influence on Polymerization and Polymer Properties

The incorporation of the phenylpiperazine moiety into a polymer backbone via the polymerization of AcrNPP has a profound impact on the resulting material's properties.

Polymerization Kinetics and Characteristics

N-Acryloyl-N'-phenylpiperazine can undergo homopolymerization or copolymerization with other monomers, such as methyl methacrylate, in the presence of radical initiators.[4] The phenyl group in the monomer can influence the thermal stability of the resulting acrylate polymers.[5] Furthermore, AcrNPP can act as a redox initiation promoter, accelerating polymerization reactions.[4]

A comparative study of the polymerization of N-acryloyl-N'-alkyl piperazines revealed that the hydrophobicity of the substituent on the second nitrogen of the piperazine ring plays a crucial role in the polymer's properties. For instance, poly(N-acryloyl-N'-propylpiperazine) exhibits a lower critical solution temperature (LCST) at 37°C, a property not observed in its less hydrophobic methyl and ethyl analogues.[6] This suggests that the phenyl group in poly(AcrNPP) would likely impart significant hydrophobicity, influencing its solution behavior and potential for temperature-responsive applications.

Physicochemical Properties of Poly(AcrNPP) and its Copolymers

The phenylpiperazine side chains dictate many of the macroscopic properties of the polymer:

-

Stimuli-Responsiveness: Polymers containing piperazine moieties are known to be pH-responsive due to the protonation of the tertiary amine group in the piperazine ring at low pH.[6] This leads to increased solubility and can be harnessed for applications like controlled drug release. The hydrophobicity imparted by the phenyl group can modulate this pH-responsiveness. The interplay between temperature and pH can be used to control the assembly of multilayer films of polymers containing N-acryloyl-N'-propylpiperazine.[7]

-

Optical Properties: The phenylpiperazine moiety acts as a chromophore. Studies on methacrylic polymers with 1-(4-nitrophenyl)piperazine side chains have shown that the distance of this moiety from the polymer backbone can be used to tune the material's optical properties, such as its absorption spectrum and refractive index.[8][9] This opens up possibilities for applications in optoelectronic devices.[8][9]

-

Thermal Stability: The introduction of a phenyl ring into acrylate polymers has been shown to enhance their thermal stability.[5]

-

Hydrophobicity and Drug Encapsulation: The hydrophobic nature of the phenyl group can enhance the loading capacity of hydrophobic drugs into nanoparticles formulated from AcrNPP-containing copolymers. The interaction between the drug and the polymer matrix is a key factor in achieving high drug loading and controlling the release profile.

Biomedical Applications: The Phenylpiperazine Moiety as a Functional Component

The combination of a polymerizable group with a pharmacologically active moiety in AcrNPP creates a versatile platform for various biomedical applications.

Drug Delivery Systems

Copolymers incorporating AcrNPP can be designed as stimuli-responsive drug delivery systems. The pH-sensitivity of the piperazine ring allows for triggered drug release in specific physiological environments, such as the acidic microenvironment of tumors. The hydrophobic phenyl group can facilitate the encapsulation of poorly water-soluble drugs, enhancing their bioavailability.

Biocompatible Materials

While the genotoxicity of the AcrNPP monomer has been investigated, suggesting it acts as a genomic mutagen rather than a direct DNA-damaging agent, its use is proposed as an activator for the polymerization of acrylic resins for biomedical applications.[10] The biocompatibility of the final polymer is a critical consideration. Studies on other piperazine-containing polymers have demonstrated good biocompatibility, with cytotoxicity being concentration-dependent.[11][12] This suggests that with careful design and at appropriate concentrations, poly(AcrNPP)-based materials could be suitable for biomedical use.

Targeted Covalent Inhibitors

The acryloyl group in AcrNPP is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins.[13][14][15] This opens the door to the design of targeted covalent inhibitors (TCIs). In this context, the phenylpiperazine moiety would serve as the "targeting" element, responsible for guiding the molecule to the desired biological target and ensuring a specific initial non-covalent binding event. The subsequent covalent bond formation would then lead to irreversible inhibition, potentially offering advantages in terms of potency and duration of action.[13][14][15] The phenylpiperazine scaffold is already present in a number of kinase inhibitors, highlighting its utility in directing molecules to specific protein binding sites.[16]

Experimental Protocols

Synthesis of N-Acryloyl-N'-phenylpiperazine

Principle: This protocol describes the synthesis of AcrNPP via the condensation of N-phenylpiperazine with acryloyl chloride.

Materials:

-

N-phenylpiperazine

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N-phenylpiperazine and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-Acryloyl-N'-phenylpiperazine.

Radical Polymerization of N-Acryloyl-N'-phenylpiperazine

Principle: This protocol outlines the free-radical homopolymerization of AcrNPP using a radical initiator.

Materials:

-

N-Acryloyl-N'-phenylpiperazine (AcrNPP)

-

Azobisisobutyronitrile (AIBN) or another suitable radical initiator

-

Anhydrous toluene (or another suitable solvent)

-

Methanol (or another non-solvent for the polymer)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Vacuum line and inert gas source (nitrogen or argon)

Procedure:

-

Place AcrNPP and AIBN in a Schlenk flask.

-

Add anhydrous toluene to dissolve the monomer and initiator.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 60-70°C) and stir for the specified time (e.g., 24-48 hours).

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualizations

Caption: Homopolymerization of N-Acryloyl-N'-phenylpiperazine.

Conclusion

The phenylpiperazine moiety in N-Acryloyl-N'-phenylpiperazine is far more than a simple structural component. It is a functionally critical element that dictates the monomer's chemical personality and, by extension, the properties and potential applications of its polymeric and covalently bound forms. Its inherent pharmacological relevance, coupled with its influence on hydrophobicity, stimuli-responsiveness, and optical properties, makes AcrNPP a highly versatile building block. For researchers in drug development and materials science, a thorough understanding of the role of the phenylpiperazine moiety is paramount to harnessing the full potential of this intriguing molecule in the design of advanced biomedical materials and therapeutics.

References

- Zaniboni, A., et al. (1995).

- Tailoring of energetic groups in acroyloyl polymers. PMC.

- Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. PMC.

- Poly(N-acryloyl-l-phenylalanine) nanoparticles for potential treatment of inflammation in selective organs.

- Biocompatibility of polymer-based biomaterials and medical devices – Regulations, In Vitro Screening and Risk-Management.

- Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investig

- Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties.

- Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading. MDPI.

- Danusso, F., et al. (1990). Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine. Polymer, 31(8), 1577-1580.

- Layer-by-layer assembly of poly (N-acryloyl-N'-propylpiperazine) and poly (acrylic acid): Effect of pH and temperature.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Studies of new piperazine-based "stimuli" responsive polymers and hydrogels.

- Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. MDPI.

- An antibacterial and biocompatible piperazine polymer. RSC Publishing.

- Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI.

- Encapsulation of Hydrophobic Drugs into Polymeric Nanoparticles during Polymerization Induced Self-Assembly (PISA). FSU Digital Repository.

- Structure-based design of targeted covalent inhibitors. RSC Publishing.

- Drug loading efficiency and capacity of the NPs.

- An antibacterial and biocomp

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.

- N-ACRYLOYL-N'-PHENYLPIPERAZINE. gsrs.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Encapsulation of Hydrophobic Drugs into Polymeric Nanoparticles during Polymerization Induced Self-Assembly (PISA) | FSU Digital Repository [repository.lib.fsu.edu]

- 4. Sci-Hub. Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine / Polymer, 1990 [sci-hub.jp]

- 5. Tailoring of energetic groups in acroyloyl polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.nie.edu.sg [repository.nie.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An antibacterial and biocompatible piperazine polymer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biocompatibility Studies of N-Acryloyl-N'-phenylpiperazine (NAPP)

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Foreword: Situating N-Acryloyl-N'-phenylpiperazine in a Biomedical Context

N-Acryloyl-N'-phenylpiperazine (NAPP) is a tertiary arylamine compound proposed for use as a redox reaction promoter and polymerization activator, particularly for acrylic resins with biomedical applications.[1] The parent phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to its versatile pharmacological activities.[2][3][4] Given its intended use in materials that may come into direct or indirect contact with biological systems, a thorough evaluation of NAPP's biocompatibility is not merely a regulatory formality but a scientific imperative.

This guide provides a comprehensive framework for conducting the initial, in vitro biocompatibility assessment of NAPP. We will move beyond rote protocol recitation to explore the causal reasoning behind each experimental choice, ensuring a robust and scientifically valid preliminary safety profile. The methodologies described herein are designed to form a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.

Section 1: The Tripartite Strategy for Preliminary Biocompatibility Assessment

A successful preliminary biocompatibility evaluation rests on three pillars: cytotoxicity, hemocompatibility, and genotoxicity. This multi-faceted approach is essential because a compound can be non-toxic to cultured fibroblasts but damaging to red blood cells, or it could exhibit acceptable cytotoxicity while insidiously causing genetic damage.[5][6] Our investigation into NAPP will therefore follow this logical progression, building a foundational understanding of its biological interactions.

Caption: High-level strategy for NAPP biocompatibility assessment.

Section 2: Pillar 1 - In Vitro Cytotoxicity Assessment

Expertise & Experience: The Rationale for a Dual-Assay Approach

Cytotoxicity is a foundational screening parameter.[7] We employ a dual-assay strategy to probe two distinct mechanisms of cell death. This provides a more complete picture than a single assay alone.

-

MTT Assay: This colorimetric assay measures the metabolic activity of a cell population.[8][9] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10] The quantity of formazan is directly proportional to the number of metabolically active (living) cells. It is an excellent indicator of overall cell health and proliferation.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage or cell lysis.[12][13] Measuring LDH activity in the supernatant provides a direct marker of cell death, particularly necrosis.

By using both, we can differentiate between a compound that, for example, inhibits metabolic activity without immediately rupturing the cell membrane versus one that causes rapid lytic cell death.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[14]

-

Cell Seeding: Seed a suitable cell line (e.g., human dermal fibroblasts, HDFs, or murine L929 fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Preparation of NAPP Extracts: Prepare a stock solution of NAPP in a suitable solvent (e.g., DMSO) and create a serial dilution in complete culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the various NAPP dilutions. Include wells for:

-

Negative Control: Untreated cells (medium only).

-

Vehicle Control: Cells treated with the highest concentration of the solvent.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 0.1% Triton™ X-100).

-

-

Incubation: Incubate the plate for 24 and 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the negative control.

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is based on the principle of LDH release measurement.[11][12][13]

-

Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol, preparing an identical plate.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from NAPP-treated cells to that of the positive control (fully lysed cells).

Caption: Parallel workflow for MTT and LDH cytotoxicity assays.

Data Presentation: Cytotoxicity

Data should be summarized to determine the IC₅₀ (the concentration of NAPP that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity).

| Assay | Cell Line | Incubation Time | NAPP IC₅₀ (µg/mL) |

| MTT | L929 | 24 hours | [Insert Value] |

| 48 hours | [Insert Value] | ||

| LDH | L929 | 24 hours | [Insert Value] |

| 48 hours | [Insert Value] |

Section 3: Pillar 2 - Hemocompatibility Assessment

Expertise & Experience: Why Hemolysis Testing is Critical

For any material with the potential for blood contact, direct assessment of its effect on red blood cells (RBCs) is non-negotiable. Hemolysis, the rupture of RBCs, can release free hemoglobin into the bloodstream, which can lead to toxic effects and organ stress.[15] The ASTM F756 standard provides a robust and widely accepted method for evaluating this endpoint in vitro.[15][16] We will assess hemolysis via both direct contact and an extract-based method to simulate different exposure scenarios.[17]

Experimental Protocol: Hemolysis Assay (Adapted from ASTM F756)

-

Blood Collection: Obtain fresh human or rabbit blood containing an anticoagulant (e.g., citrate or heparin).

-

Preparation of Diluted Blood: Dilute the anticoagulated blood with a physiological saline solution (e.g., PBS) to a standardized hemoglobin concentration.

-

Test Article Preparation:

-

Direct Contact: Prepare samples of NAPP-polymerized acrylic resin with a defined surface area.

-

Extract: Prepare an extract by incubating the NAPP-containing material in saline at 37°C for 24 hours at a specified ratio (e.g., 4g per 20 mL).[18]

-

-

Exposure:

-

Add the diluted blood to tubes containing:

-

Test Article (Direct): The NAPP material itself.

-

Test Article (Extract): The NAPP extract.

-

Negative Control: Saline solution.

-

Positive Control: Deionized water (to induce 100% hemolysis).

-

-

-

Incubation: Incubate all tubes at 37°C for 3 hours with gentle inversion every 30 minutes.[19]

-

Centrifugation: Centrifuge the tubes to pellet intact RBCs.

-

Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.[19]

-

Calculation: Calculate the percent hemolysis for the NAPP samples relative to the positive and negative controls.

Data Presentation: Hemolysis

According to ASTM F756, materials are categorized based on their hemolytic index.

| Test Method | % Hemolysis | Hemolytic Category |

| Direct Contact | [Insert Value] | [Non-hemolytic (<2%), Slightly hemolytic (2-5%), Hemolytic (>5%)] |

| Extract | [Insert Value] | [Non-hemolytic (<2%), Slightly hemolytic (2-5%), Hemolytic (>5%)] |

Section 4: Pillar 3 - In Vitro Genotoxicity Assessment

Expertise & Experience: A Battery Approach for Comprehensive Genotoxic Hazard Identification

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell.[20][21] Such damage is a critical event in carcinogenesis, making its assessment essential.[5][21] No single test can detect all genotoxic mechanisms; therefore, a battery of assays is required.[6][22] For a preliminary screen of NAPP, we will focus on two core in vitro assays that address different endpoints.

-

Bacterial Reverse Mutation (Ames) Test: This assay is used to detect gene mutations (point mutations and frameshift mutations).[23] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot produce this essential amino acid and will not grow on a histidine-free medium.[24] A mutagenic agent can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies.[24][25][26]

-

In Vitro Micronucleus (MNvit) Test: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[27][28] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that a substance has induced chromosomal damage.[29] This test is typically performed in mammalian cells (e.g., human lymphocytes or TK6 cells) and follows OECD Test Guideline 487.[29][30][31]

Existing Data on NAPP: It is crucial to note that NAPP has already been studied for genotoxicity. It was found to be non-mutagenic in the Salmonella (Ames) test but did induce numerical chromosome alterations (in vitro), classifying it as a genomic mutagen or an aneugen rather than a DNA-damaging agent.[1] Further studies also showed it induces sister-chromatid exchange but is negative for DNA-repair induction.[32] The protocols below are presented as the standard approach for a novel compound but should be interpreted in the context of this existing knowledge.

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on OECD Guideline 471.[23]

-

Strain Selection: Use at least two Salmonella typhimurium strains, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).[24]

-

Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect pro-mutagens that require metabolic activation to become mutagenic.[24]

-

Exposure: In a test tube, combine:

-

100 µL of bacterial culture.

-

100 µL of NAPP at various concentrations (or a control substance).

-

500 µL of S9 mix or phosphate buffer.

-

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[25]

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

-

Cell Culture: Use a suitable mammalian cell line, such as TK6 cells or isolated human lymphocytes.[27][29]

-

Exposure: Treat the cells with NAPP at a range of concentrations, both with and without S9 metabolic activation. A vehicle control and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must be included.

-

Treatment Duration: A short treatment (3-6 hours) is followed by a recovery period, and a long treatment (equivalent to 1.5-2 normal cell cycles) is performed without S9.[29]

-

Cytokinesis Block: Add Cytochalasin B to the cultures. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis during or after treatment.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

Caption: Workflow for the in vitro mammalian cell micronucleus test.

Section 5: Data Synthesis and Integrated Risk Assessment

The final step is to synthesize the data from all three pillars. For NAPP, the existing literature already provides a significant warning flag from the genotoxicity pillar.[1][32] The results from the cytotoxicity and hemolysis assays must be viewed through this lens.

-

Scenario 1: High Cytotoxicity/Hemolysis: If NAPP shows high cytotoxicity or hemolysis at low concentrations, its utility for biomedical applications is severely limited, regardless of the genotoxicity profile. The immediate, acute toxicity would be the primary concern.

-

Scenario 2: Low Cytotoxicity/Hemolysis: If NAPP demonstrates low cytotoxicity and is non-hemolytic, the primary concern remains its known aneugenic potential.[1] While it may not kill cells directly or lyse RBCs, its ability to cause chromosomal alterations is a significant long-term risk, particularly concerning carcinogenesis.

References

-

Taningher, M., Pellerano, P., Terranova, M. P., Malacarne, D., & Bonatti, S. (1992). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutagenesis, 7(6), 423–427. [Link]

- CN103980229A - Preparation method of N-phenyl piperazine.

-

LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. [Link]

-

ASTM Hemolysis - NAMSA. [Link]

-

Pădurețu, C. C., Spînu, M., & Pădurețu, E. (2013). In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. Journal of Neuroengineering and Rehabilitation, 10, 1-8. [Link]

-

Tembare, A., Sayyed, U., Inamdar, S., & Shaikh, S. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials. ASTM International. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

A Standard Battery for Genotoxicity Testing of Pharmaceuticals - European Medicines Agency. [Link]

-

Taningher, M., Pellerano, P., Terranova, M. P., Malacarne, D., & Bonatti, S. (1993). A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations. Mutation Research/Genetic Toxicology, 301(4), 275-279. [Link]

-

Wills, J. W., Johnson, G. E., Doak, S. H., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

-

Farhana, A., & Lappin, S. L. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Pan, J., Tao, L., Xin, Y., & Yao, B. (2001). Synthesis of N-phenyl piperazine. Chinese Journal of Modern Applied Pharmacy, (5), 372-374. [Link]

-

ASTM Hemolysis - Modern Plastics. [Link]

-

Gupta, A., & Shirkot, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2770. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]

-

Dreier, C., et al. (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 97(10), 2635-2661. [Link]

-

Acryloylfentanyl - European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. [Link]

-

Zhang, Y., et al. (2012). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 1(1), 83-86. [Link]

-

MTT Proliferation Assay Protocol - ResearchGate. [Link]

-

effect of test parameters on material-mediated hemolysis using the ASTM F756-17 standard test method - FDA. [Link]

-

Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. [Link]

-

The Ames Test. [Link]

-

Genotoxicity - Wikipedia. [Link]

-

In vitro Micronucleus Test - Scantox. [Link]

-

N-ACRYLOYL-N'-PHENYLPIPERAZINE - gsrs. [Link]

-

Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv. [Link]

-

Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

Cell Viability Assay (MTT Assay) Protocol. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. [Link]

-

1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem. [Link]

-

OECD 487: Cell micronucleus test (in vitro mammalian). [Link]

-

Baldrick, P. (2021). Genotoxicity test battery - An assessment of its utility in early drug development. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503388. [Link]

Sources

- 1. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gyanvihar.org [gyanvihar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. caymanchem.com [caymanchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tiarisbiosciences.com [tiarisbiosciences.com]

- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 13. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. store.astm.org [store.astm.org]

- 16. namsa.com [namsa.com]

- 17. measurlabs.com [measurlabs.com]

- 18. modernplastics.com [modernplastics.com]

- 19. fda.gov [fda.gov]

- 20. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genotoxicity - Wikipedia [en.wikipedia.org]

- 22. Genotoxicity test battery - An assessment of its utility in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 24. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. scantox.com [scantox.com]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. criver.com [criver.com]

- 30. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. insights.inotiv.com [insights.inotiv.com]

- 32. A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to N-Acryloyl-N'-phenylpiperazine for Advanced Research Applications

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-Acryloyl-N'-phenylpiperazine. The document details its physicochemical properties, synthesis, and quality control methodologies. It explores its primary application as a redox activator in polymer chemistry and discusses the broader therapeutic potential of the N-phenylpiperazine scaffold. Emphasis is placed on understanding its unique genotoxic profile and ensuring safe laboratory handling. This guide is intended to serve as a foundational resource for the effective procurement and application of N-Acryloyl-N'-phenylpiperazine in a research context.

Introduction to N-Acryloyl-N'-phenylpiperazine: A Molecule of Specialized Utility

N-Acryloyl-N'-phenylpiperazine (AcrNPP), identified by its CAS number 129401-88-3, is a specialized chemical compound primarily recognized for its role as a promoter of redox reactions.[1] This property makes it particularly valuable as an activator in the polymerization of acrylic resins, a process critical in the development of various biomedical materials.[1] While its direct applications are focused, its core structure, N-phenylpiperazine, is a well-established pharmacophore. The N-phenylpiperazine moiety is a key component in a wide array of centrally active drugs, highlighting the potential for AcrNPP and its analogues in broader drug discovery and medicinal chemistry programs.

This guide provides an in-depth analysis of AcrNPP, from sourcing and synthesis to its mechanism of action and practical applications. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific reasoning behind them, enabling researchers to make informed decisions in their experimental designs.

Commercial Sourcing and Procurement Strategy

Direct, off-the-shelf commercial availability of N-Acryloyl-N'-phenylpiperazine from major chemical suppliers is limited. This suggests that the compound is typically synthesized on demand or by specialized custom synthesis laboratories. Therefore, a two-pronged procurement strategy is recommended for research teams:

-

Custom Synthesis: Engage with a contract research organization (CRO) or a custom chemical synthesis company. Provide them with the CAS number (129401-88-3) and the chemical name to obtain a quote for the desired quantity and purity. This is the most direct route to obtaining high-quality, well-characterized AcrNPP.

-

In-house Synthesis from Precursors: For laboratories equipped for organic synthesis, AcrNPP can be prepared from its immediate precursor, N-phenylpiperazine (CAS: 92-54-6). This precursor is widely available commercially.

Table 1: Selected Commercial Suppliers of the Precursor, N-Phenylpiperazine (CAS: 92-54-6)

| Supplier | Product Example | Purity | Notes |

| Sigma-Aldrich | P30004 | ≥97.0% | A common starting material for synthesis.[2] |

| Thermo Scientific Chemicals | A12610 | 98+% | Formerly available under the Alfa Aesar brand.[3] |

| TCI America | P0298 | >98.0% | Available in various quantities for research and development. |

Note: This table is not exhaustive and is intended to provide examples of reliable suppliers. Researchers should always obtain lot-specific certificates of analysis.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in research. Key properties of N-Acryloyl-N'-phenylpiperazine are summarized below.

Table 2: Physicochemical Properties of N-Acryloyl-N'-phenylpiperazine

| Property | Value | Source |

| CAS Number | 129401-88-3 | [4] |

| Molecular Formula | C₁₃H₁₆N₂O | [4] |

| Molecular Weight | 216.28 g/mol | [4] |

| IUPAC Name | 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | [4] |

| Synonyms | N-Acryloyl-N′-phenylpiperazine | [4][5] |

| Melting Point | 63-65 °C | [5] |

| Solubility | Insoluble in water.[3] Soluble in organic solvents such as chloroform.[6] | Inferred from precursor and polymer studies. |

| Appearance | Likely a solid at room temperature, given the melting point. | Inferred from melting point. |

Synthesis and Quality Control

Synthetic Route: Acylation of N-Phenylpiperazine

The most direct and common method for synthesizing N-Acryloyl-N'-phenylpiperazine is through the acylation of N-phenylpiperazine with acryloyl chloride.[6] This is a standard nucleophilic acyl substitution reaction where the secondary amine of the piperazine ring acts as the nucleophile.

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion. An aprotic solvent like toluene or dichloromethane is commonly used.

Caption: General synthesis workflow for N-Acryloyl-N'-phenylpiperazine.

Quality Control and Analytical Methods

Ensuring the purity and identity of the synthesized compound is critical. A multi-technique approach to quality control is recommended.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point. The presence of starting material (N-phenylpiperazine) or other impurities can be quantified.[7]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or as a standalone technique, MS is used to confirm the molecular weight of the compound (216.28 g/mol ). Fragmentation patterns can further validate the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra should be consistent with the proposed structure, showing characteristic peaks for the vinyl protons of the acryloyl group, the phenyl ring protons, and the piperazine ring protons. NMR is also a powerful tool for identifying and quantifying impurities.[8]

Applications in Research

Primary Application: Redox Activator in Polymerization

The most well-documented application of AcrNPP is as a redox activator or promoter for the polymerization of acrylic resins, particularly for biomedical uses.[1][9] In these systems, a peroxide (like benzoyl peroxide) acts as the initiator, generating free radicals to start the polymerization chain reaction. The tertiary amine functionality of AcrNPP acts as an accelerator, promoting the decomposition of the peroxide into radicals at lower temperatures than would otherwise be possible.[6]

This allows for rapid curing of the resin at or near ambient temperatures, which is highly advantageous for applications such as dental composites or bone cements.

Caption: Role of AcrNPP as a redox activator in acrylic polymerization.

The Phenylpiperazine Scaffold in Drug Discovery

While AcrNPP has a specific niche, its core N-phenylpiperazine structure is a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets. Phenylpiperazine derivatives have been successfully developed into drugs for a wide range of conditions.

This versatility stems from the scaffold's ability to present substituents in defined spatial orientations, allowing for fine-tuning of receptor affinity and selectivity. The phenyl ring can be substituted to modulate hydrophobic and electronic interactions, while the second nitrogen of the piperazine ring is a key site for introducing diverse functional groups to target specific receptors.

Caption: Diverse therapeutic applications of the N-phenylpiperazine scaffold.

Mechanism of Action and Biological Profile

Genotoxicity: An Aneugenic Profile

It is critical for researchers to understand the toxicological profile of AcrNPP. Studies have shown that it is not a classic mutagen in that it does not cause gene mutations in the Salmonella test, nor is it a potent DNA-damaging agent.[1] Instead, it is classified as a "genomic mutagen" or an "aneugen."[1][9]

This means its primary genotoxic effect is to cause numerical chromosome alterations, leading to an abnormal number of chromosomes in the cell (aneuploidy).[9] It has also been shown to induce sister-chromatid exchange (SCE) in a dose-dependent manner.[10] This profile is thought to be characteristic of aromatic tertiary amines.[10] The mechanism likely involves interference with the mitotic spindle apparatus or other cellular components essential for proper chromosome segregation during cell division, rather than direct interaction with DNA.[11]

Caption: Proposed mechanism of aneugenic action of AcrNPP.

Experimental Protocols

The following protocols are provided as a starting point. Researchers must adapt them to their specific experimental context and always perform appropriate risk assessments.

Protocol: Preparation of a 100 mM Stock Solution in Chloroform

-

Pre-weighing: In a chemical fume hood, weigh 21.63 mg of N-Acryloyl-N'-phenylpiperazine into a tared, 2 mL glass vial.

-

Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous chloroform to the vial.

-

Dissolution: Cap the vial securely and vortex for 30-60 seconds, or until the solid is completely dissolved.

-

Storage: Store the stock solution at 2-8°C, protected from light. The acryloyl group is susceptible to polymerization, so storage at elevated temperatures or exposure to light should be avoided.

Experimental Workflow: Use of AcrNPP in a Cold-Cure Acrylic Resin Formulation

This workflow is representative of its use in dental or biomedical material science.

-

Monomer Preparation: In a glass beaker, prepare the monomer mixture. For example, combine methyl methacrylate (MMA) and a cross-linking agent like ethylene glycol dimethacrylate (EGDMA).

-

Initiator Addition: Dissolve the free-radical initiator, such as benzoyl peroxide (BPO), into the monomer mixture. The concentration will typically be in the range of 0.5-2.0 wt%.

-

Activator Addition: In a separate container, dissolve the N-Acryloyl-N'-phenylpiperazine (activator) in a small amount of the monomer mixture. The concentration is typically lower than the initiator, often in the range of 0.2-1.0 wt%.

-

Mixing and Polymerization: This step must be performed quickly as polymerization will begin upon mixing. Add the activator solution to the main monomer-initiator solution and mix thoroughly for 10-15 seconds.

-

Casting: Immediately pour the reactive mixture into the desired mold.

-

Curing: Allow the resin to cure at room temperature. The working time and final cure time will depend on the precise concentrations of initiator and activator. The process is exothermic.

-

Post-Cure Analysis: Once fully cured, the material can be removed from the mold and subjected to mechanical or chemical analysis (e.g., measuring residual monomer content by HPLC).[7]

Safe Handling and Storage

A specific Safety Data Sheet (SDS) for N-Acryloyl-N'-phenylpiperazine should be requested from the supplier. In its absence, the following precautions, based on the known hazards of N-phenylpiperazine and acryloyl-containing compounds, must be followed.[12][13]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or butyl rubber gloves. Inspect gloves for integrity before use.[12]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

-

Lab Coat: A standard laboratory coat is required.

-

-

Toxicity: The precursor, N-phenylpiperazine, is toxic if swallowed and can be fatal in contact with skin.[12] It is also corrosive and can cause severe skin burns and eye damage.[12] AcrNPP should be assumed to have a similar or greater hazard profile.

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N-Acryloyl-N'-phenylpiperazine is a valuable tool for researchers in polymer science and biomaterials, serving as an effective redox activator for acrylic resin polymerization. While not a common stock chemical, it can be procured through custom synthesis. Its biological profile as a genomic mutagen necessitates careful handling and a thorough understanding of its toxicological properties. Beyond its role in polymerization, the N-phenylpiperazine core of AcrNPP represents a gateway to a vast and pharmacologically rich area of chemical space, offering significant opportunities for innovation in drug discovery and development.

References

-

Zareba, G., et al. (1995). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutation Research/Genetic Toxicology, 347(3-4), 141-145. [Link]

-

Brambilla, G., et al. (1995). A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations. Mutation Research/Genetic Toxicology, 343(2-3), 157-162. [Link]

-

Global Substance Registration System. N-ACRYLOYL-N'-PHENYLPIPERAZINE. [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one. [Link]

-

Brambilla, G., et al. (1995). A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations. Mutation Research Letters, 343(2-3), 157-62. [Link]

-

Senthilkumar, S., et al. (2014). Solution Properties of Water-Soluble “Smart” Poly(N-acryloyl-N′-ethyl piperazine-co-methyl methacrylate). Polymers, 6(5), 1339-1353. [Link]

-

Tuna, E. B., et al. (2013). Influence of Acrylic Resin Polymerization Methods on Residual Monomer Release. The Journal of Contemporary Dental Practice, 14(2), 259-264. [Link]

-

Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit, 29(6), 341-349. [Link]

-

Mattioli, E. J., et al. (2022). The Genotoxicity of Acrylfentanyl, Ocfentanyl and Furanylfentanyl Raises the Concern of Long-Term Consequences. Toxics, 10(11), 693. [Link]

-

MySkinRecipes. 1-Phenylprop-2-en-1-one. [Link]

-

S, M., Upreti, S., SV, R., & Dang, R. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(5). [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Acryloylmorpholine. [Link]

-

Danusso, F., et al. (1990). Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine. Polymer, 31(8), 1577-1580. [Link]

-

PubChem. 1-Phenylpiperazine. [Link]

-

ChemSrc. N-Acryloyl-1-pyrenebutylamine. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. sci-hub.st [sci-hub.st]

- 7. thejcdp.com [thejcdp.com]

- 8. mdpi.com [mdpi.com]

- 9. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. paint.org [paint.org]

Methodological & Application

synthesis of N-Acryloyl-N'-phenylpiperazine from N-phenylpiperazine and acryloyl chloride

Application Note: High-Purity Synthesis of N-Acryloyl-N'-phenylpiperazine

Introduction & Scope

N-Acryloyl-N'-phenylpiperazine (AcrNPP) is a functional acrylamide monomer featuring a tertiary amine and a phenyl group. It serves as a critical intermediate in the synthesis of redox-active polymers, covalent kinase inhibitors in medicinal chemistry, and "smart" hydrogels. Its structure combines the polymerizable acryloyl moiety with the lipophilic N-phenylpiperazine scaffold, often used to modulate solubility and biological affinity.

This guide provides a rigorous, scalable protocol for synthesizing AcrNPP via nucleophilic acyl substitution. Unlike generic procedures, this protocol addresses specific challenges: the lachrymatory nature of acryloyl chloride, the risk of spontaneous polymerization, and the removal of triethylamine hydrochloride byproducts.

Key Chemical Attributes:

-

Systematic Name: 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one

-

Molecular Formula:

-

Molecular Weight: 216.28 g/mol

-

Target Purity: >98% (by

H-NMR)

Safety & Handling (Critical)

WARNING: This synthesis involves Acryloyl Chloride , a highly toxic, volatile lachrymator.

-

Engineering Controls: All operations must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Acryloyl Chloride: Store at 2-8°C. It often contains phenothiazine or MEHQ as a stabilizer. If the liquid is yellow/brown or viscous, check for polymerization before use.

-

Product Safety: AcrNPP has been identified as a genomic mutagen [1].[1] Handle the final solid/oil with the same rigor as the starting materials.

Reaction Mechanism

The synthesis proceeds via a Schotten-Baumann-type amidation under anhydrous conditions. The secondary amine (N-phenylpiperazine) acts as the nucleophile, attacking the carbonyl carbon of the acryloyl chloride. The base (Triethylamine) serves two roles: it deprotonates the intermediate ammonium species and scavenges the generated hydrogen chloride (HCl) to drive the equilibrium forward.

Figure 1: Reaction Workflow

Caption: Logical workflow for the synthesis of AcrNPP, emphasizing temperature control to prevent polymerization.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| N-phenylpiperazine | Nucleophile | 1.0 | 162.23 | 1.62 g (10 mmol) |

| Acryloyl Chloride | Electrophile | 1.1 | 90.51 | 0.99 g (approx. 890 µL) |

| Triethylamine (TEA) | Base/Scavenger | 1.2 | 101.19 | 1.21 g (approx. 1.67 mL) |

| Dichloromethane (DCM) | Solvent | - | - | 40 mL (0.25 M) |

| NaHCO | Wash Buffer | - | - | 50 mL |

Note: Anhydrous THF can be substituted for DCM if higher solubility is required, though DCM facilitates easier workup due to immiscibility with water.

Step-by-Step Procedure

Step 1: Setup and Dissolution

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon. -

Add N-phenylpiperazine (10 mmol) and Triethylamine (12 mmol).

-

Add anhydrous DCM (40 mL) via syringe. Stir until fully dissolved.

Step 2: Controlled Addition (The Critical Step)

-

Submerge the RBF in an ice/water bath to cool the solution to 0°C . Rationale: Low temperature suppresses the polymerization of the acryloyl moiety and controls the exotherm of the acid chloride addition.

-

Dilute Acryloyl Chloride (11 mmol) in 5 mL of DCM in a separate vial.

-

Add the acryloyl chloride solution dropwise to the stirring amine solution over 15–20 minutes.

-

Observation: White smoke (HCl vapor) may form briefly, followed by the precipitation of triethylamine hydrochloride (white solid).

-

Step 3: Reaction & Monitoring

-

Allow the reaction to stir at 0°C for 1 hour.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for an additional 2–3 hours.

-

TLC Monitoring: Check reaction progress using Silica TLC (Eluent: 5% MeOH in DCM). The starting material (N-phenylpiperazine) is more polar (lower

) than the amide product. Stain with Ninhydrin (starting amine turns red/purple; product does not).

Step 4: Workup & Purification

-

Quench: Carefully add 20 mL of saturated aqueous

to the reaction mixture. Stir vigorously for 10 minutes. Rationale: Neutralizes excess acid chloride and hydrolyzes it to acrylic acid, which remains in the aqueous layer as the salt. -

Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM, bottom).

-

Washing: Wash the organic layer sequentially with:

- Water (removes TEA salts).

- Brine (removes residual water).

-

Drying: Dry the organic phase over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at < 30°C. Caution: Do not overheat, as the product can polymerize.

-

Final Purification: The crude residue is typically a yellow oil or low-melting solid.

-

High Purity: Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM or 20-50% EtOAc in Hexanes).

-

Bulk Scale: Recrystallization from Ethanol/Hexane is possible if the product solidifies [2].

-

Characterization & Expected Data

Verify the structure using

Table 2: Expected

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.25 - 7.30 | Multiplet | 2H | Phenyl (meta) |

| 6.90 - 6.95 | Multiplet | 3H | Phenyl (ortho/para) |

| 6.60 | dd (J=10.5, 16.8 Hz) | 1H | Acryloyl |

| 6.35 | dd (J=1.8, 16.8 Hz) | 1H | Acryloyl |

| 5.75 | dd (J=1.8, 10.5 Hz) | 1H | Acryloyl |

| 3.70 - 3.85 | Broad Singlet | 4H | Piperazine |

| 3.15 - 3.25 | Multiplet | 4H | Piperazine |

Process Troubleshooting:

-

Issue: Product polymerizes (insoluble gel).

-

Solution: Add a radical inhibitor (e.g., 100 ppm BHT or Hydroquinone) to the reaction mixture and keep temperature strictly < 30°C during evaporation.

-

-

Issue: Low Yield.

-

Solution: Ensure anhydrous conditions.[6] Acryloyl chloride hydrolyzes rapidly in the presence of moisture.

-

References

-

Pasquini, R., et al. (1990). "Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization." Mutation Research/Genetic Toxicology, 242(2), 105-116.

-